7-[(2-CHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE
Description
7-[(2-Chlorophenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic chromenone derivative characterized by a bicyclic 4H-chromen-4-one core. Key structural features include:
- Position 2: A phenyl substituent.
- Position 5: A hydroxyl (-OH) group, which may confer hydrogen-bonding capabilities.
- Position 7: A methoxy group substituted with a 2-chlorophenyl moiety, introducing steric bulk and electronic effects from the chlorine atom.
The compound’s synthesis likely involves coupling reactions to introduce substituents, followed by crystallization for structural validation.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4/c23-17-9-5-4-8-15(17)13-26-16-10-18(24)22-19(25)12-20(27-21(22)11-16)14-6-2-1-3-7-14/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECDOUGPAGZXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chlorophenylmethanol: This can be achieved by the reduction of 2-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2-chlorophenylmethoxy intermediate: The 2-chlorophenylmethanol is then reacted with a suitable base (e.g., sodium hydride) and a methylating agent (e.g., methyl iodide) to form the 2-chlorophenylmethoxy intermediate.
Cyclization to form the chromenone core: The intermediate is then subjected to cyclization reactions involving appropriate catalysts and conditions to form the chromenone core structure.
Hydroxylation and final modifications: The final steps involve hydroxylation and other modifications to introduce the hydroxyl and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-CHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Chromenone Derivatives
Chromenone derivatives exhibit diverse bioactivities depending on substituent patterns. Below, we compare the target compound with structurally related analogs, focusing on substituent effects and crystallographic data.
Table 1: Structural and Substituent Comparison
Substituent Effects on Molecular Properties
Position 2 :
- The phenyl group in the target compound vs. the 4-methylphenyl in the analog impacts electronic density and steric hindrance. Methyl groups enhance lipophilicity, whereas unsubstituted phenyl rings may favor π-π interactions.
Position 5 :
- The 5-hydroxy group in the target compound is absent in the analog . This group likely enhances solubility via hydrogen bonding and may influence reactivity (e.g., antioxidant activity).
In contrast, the 2-methylpropoxy group in the analog contributes to steric bulk without significant electronic modulation.
Crystallographic and Stabilization Features
- Target Compound: No crystallographic data is provided, but the 5-hydroxy group may facilitate intramolecular hydrogen bonds (e.g., O–H···O), influencing crystal packing and stability.
- Analog : The chromen ring is nearly planar (deviation ≤ 0.205 Å), with stabilization via C–H···O interactions (forming S(5)/S(6) motifs) and π-π stacking (interaction distance: 3.501 Å). The absence of a 5-hydroxy group necessitates reliance on weaker non-covalent interactions.
Notes
Further studies should explore substituent variations (e.g., halogenation at position 2 or alternative alkoxy groups at position 7) to optimize desired properties.
Biological Activity
7-[(2-Chlorophenyl)methoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chromenone core with specific functional groups that contribute to its biological activity:
- IUPAC Name : 7-[(2-chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one
- Molecular Formula : C22H15ClO4
- Key Functional Groups : Hydroxyl group (–OH), methoxy group (–OCH3), and chlorophenyl moiety.
1. Antioxidant Activity
The compound exhibits significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Mechanism :
- The hydroxyl group plays a vital role in radical scavenging by donating hydrogen atoms to free radicals, stabilizing them and preventing chain reactions that lead to cellular damage.
2. Anti-inflammatory Activity
Research indicates that 7-[(2-chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory diseases.
Case Study :
In vitro studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its anti-inflammatory efficacy.
3. Anticancer Potential
The compound has shown promise as an anticancer agent by inducing apoptosis in various cancer cell lines.
Research Findings :
In a study involving human lung adenocarcinoma cells (A549), the compound exhibited an IC50 value of approximately 10 µM, suggesting effective cytotoxicity against cancer cells while sparing normal cells.
The biological activity of this flavonoid can be attributed to several mechanisms:
- Antioxidant Mechanism :
- Reduction of oxidative stress through free radical scavenging.
- Anti-inflammatory Pathway :
- Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.
- Apoptosis Induction :
- Activation of caspase pathways resulting in programmed cell death in cancerous cells.
Comparative Analysis with Other Flavonoids
To understand the uniqueness of 7-[(2-chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one, a comparison with other flavonoids is essential:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 7-[(2-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one | High | Moderate | High |
| Curcumin | Moderate | High | Moderate |
| Quercetin | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
